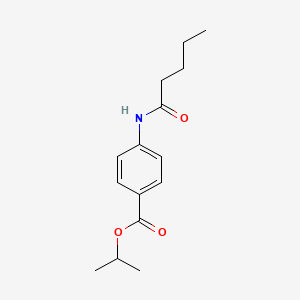
2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide involves its ability to interact with various biological targets such as enzymes, receptors, and DNA. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, and also exhibits antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Additionally, it has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide in lab experiments include its high potency and specificity towards its biological targets, as well as its ability to exhibit multiple biological activities. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide. These include:
1. Further studies to elucidate its mechanism of action and identify its biological targets.
2. Development of new derivatives with improved solubility and bioavailability.
3. Investigation of its potential applications in the treatment of neurodegenerative diseases.
4. Development of new therapeutic agents based on its structure and biological activities.
5. Investigation of its potential applications in the field of agriculture as a pesticide or herbicide.
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its unique structure and biological activities make it an attractive candidate for the development of new therapeutic agents and its further research can lead to significant advancements in the field of medicine.
Méthodes De Synthèse
The synthesis of 2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide involves the reaction between 2-mercapto-1H-benzimidazole and 4-methylphenylacetyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antimicrobial, anticancer, and antioxidant properties, making it a promising candidate for the development of new therapeutic agents.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-8-12(9-7-11)17-15(20)10-19-14-5-3-2-4-13(14)18-16(19)21/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUNABZQIBKHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)

![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)

![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
